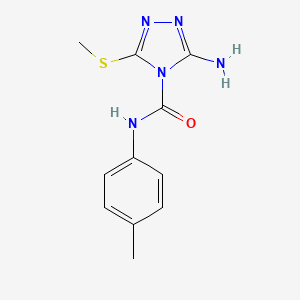
3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
Descripción general
Descripción
3-amino-N-(4-methylphenyl)-5-(methylthio)-1,2,4-triazole-4-carboxamide is a member of ureas.
Actividad Biológica
3-amino-N-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide (CAS No. 338391-91-6) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in pharmacology.
Synthesis
The synthesis of this compound involves the reaction of various starting materials under controlled conditions. The general synthetic pathway includes:
- Formation of the triazole ring : The initial step typically involves the condensation of appropriate hydrazines with carbonyl compounds to form the triazole structure.
- Substitution reactions : The introduction of the methylsulfanyl and 4-methylphenyl groups occurs through nucleophilic substitution methods.
- Carboxamide formation : The final step involves converting the intermediate into the carboxamide derivative through acylation reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds containing the 3-amino-1,2,4-triazole scaffold were evaluated against various cancer cell lines using the XTT assay. Notably, certain derivatives showed promising antiangiogenic activity and cytotoxic effects on breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 15 | Induces apoptosis |
| 3-bromophenylamino derivative | HCT116 | 12 | Antiangiogenic activity |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that triazole derivatives demonstrate moderate antibacterial activity against both gram-positive and gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 15 | 100 |
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Anticancer Properties : A study evaluated a series of triazole derivatives in a preclinical model and found that those with a specific substitution pattern exhibited significant tumor reduction in xenograft models.
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of synthesized triazoles against hospital-acquired infections and found that certain derivatives significantly inhibited bacterial growth.
Propiedades
IUPAC Name |
3-amino-N-(4-methylphenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-7-3-5-8(6-4-7)13-10(17)16-9(12)14-15-11(16)18-2/h3-6H,1-2H3,(H2,12,14)(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZQFJXOGDEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(=NN=C2SC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















